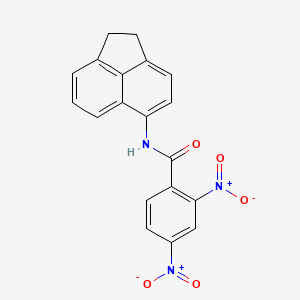

N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide

Description

Properties

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5/c23-19(15-8-7-13(21(24)25)10-17(15)22(26)27)20-16-9-6-12-5-4-11-2-1-3-14(16)18(11)12/h1-3,6-10H,4-5H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPCPOCMPLUPSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide typically involves multiple steps. One common method starts with the acylation of acenaphthene to form 5-acetylacenaphthene. This intermediate is then nitrated to introduce nitro groups at the 2 and 4 positions of the benzene ring. The final step involves the amidation of the nitrated intermediate with an appropriate amine to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the acenaphthene and benzamide moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups onto the acenaphthene or benzamide rings.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antitumor, antimicrobial, and anti-inflammatory activities.

Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

Catalysis: It can be used as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitro groups play a crucial role in its reactivity and interaction with biological molecules, often through redox reactions or covalent binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

Structural and Functional Analysis

- Core Benzamide Modifications: Nitro Group Positioning: The 2,4-dinitro configuration (as in CB1954 and the target compound) enhances electron-withdrawing effects, critical for nitroreductase activation in GDEPT. In contrast, 3,5-dinitro derivatives (e.g., N-(3,4-dihydroxyphenethyl)-3,5-dinitrobenzamide) are tailored for electrochemical sensing due to altered redox potentials . Acenaphthene vs. However, aziridine-containing analogs like CB1954 exhibit proven antiparasitic and anticancer activity via DNA crosslinking after enzymatic activation .

Bystander Effect in GDEPT : CB1954’s bystander killing efficiency in cancer therapy correlates with prodrug lipophilicity and diffusion capacity. The acenaphthene group in the target compound may enhance these properties, but substitution patterns (e.g., bulky acenaphthene vs. compact aziridine) could alter enzyme binding or metabolite release .

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C19H14N4O4

- Molecular Weight : 366.34 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps:

- Acenaphthene Derivative Formation : Acenaphthene undergoes acylation to form 5-acetylacenaphthene.

- Nitration : The intermediate is nitrated to introduce nitro groups at the 2 and 4 positions of the benzene ring.

- Amidation : The nitrated compound is then reacted with an appropriate amine to yield the target compound.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study involving various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation in a dose-dependent manner. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| HeLa (Cervical) | 8.3 | G2/M cell cycle arrest |

| A549 (Lung) | 12.7 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

The antimicrobial action is believed to be linked to the nitro groups in its structure, which may interfere with bacterial DNA synthesis.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Redox Reactions : The nitro groups can undergo reduction within cells, leading to reactive intermediates that can modify cellular macromolecules.

Case Studies

- Antitumor Efficacy in Animal Models : In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups.

- Toxicity Assessment : Comprehensive toxicity studies revealed a favorable safety profile at therapeutic doses, with no significant adverse effects observed on vital organs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.